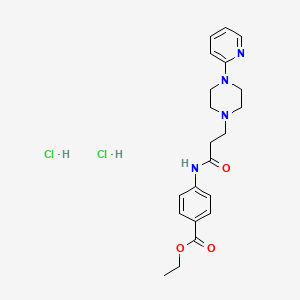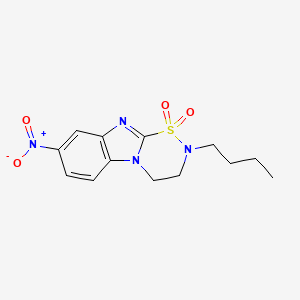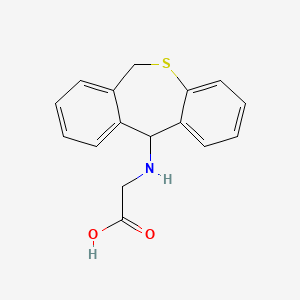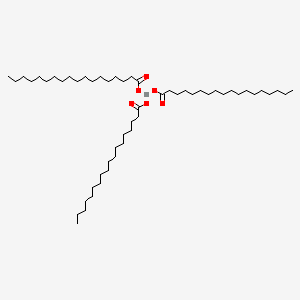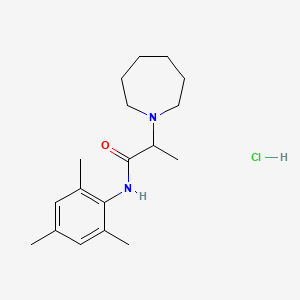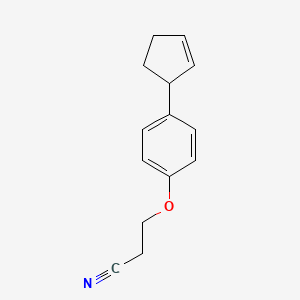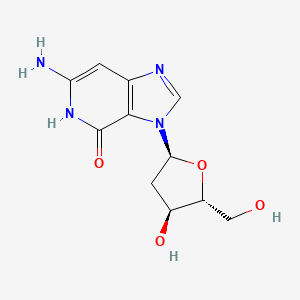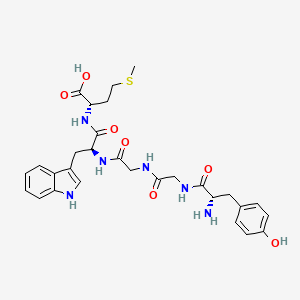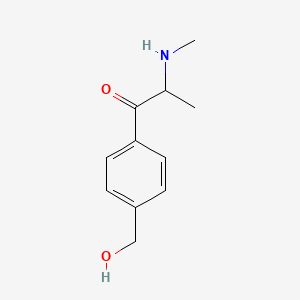
Mephedrone metabolite M6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mephedrone, also known as 4-methylmethcathinone, is a synthetic cathinone that has gained popularity as a recreational drug due to its psychostimulant effects. Mephedrone metabolite M6 is one of the primary metabolites formed during the metabolism of mephedrone in the human body. This metabolite is of significant interest in forensic and clinical toxicology due to its presence in biological samples following mephedrone consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mephedrone metabolite M6 involves the metabolic transformation of mephedrone in the human body. Mephedrone undergoes various phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form its metabolites
Chemical Reactions Analysis
Types of Reactions
Mephedrone metabolite M6 undergoes several types of chemical reactions, including:
Oxidation: The primary metabolic pathway involves the oxidation of mephedrone to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of dihydro-mephedrone.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Enzymes such as cytochrome P450.
Reducing agents: Enzymes involved in the reduction of ketones.
Conjugating agents: Glucuronic acid and sulfate.
Major Products
The major products formed from these reactions include hydroxylated mephedrone, dihydro-mephedrone, and conjugated metabolites such as glucuronides and sulfates .
Scientific Research Applications
Mephedrone metabolite M6 has several scientific research applications, including:
Forensic Toxicology: Used to detect and quantify mephedrone use in biological samples.
Pharmacokinetics: Studied to understand the absorption, distribution, metabolism, and excretion of mephedrone.
Neuropharmacology: Investigated for its effects on the central nervous system and potential therapeutic applications.
Analytical Chemistry: Utilized in the development of analytical methods for the detection of synthetic cathinones.
Mechanism of Action
The mechanism of action of mephedrone metabolite M6 involves its interaction with monoamine transporters in the brain. Similar to mephedrone, it acts as a non-selective releaser and reuptake inhibitor of monoamines, including dopamine, serotonin, and norepinephrine . This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in psychostimulant effects .
Comparison with Similar Compounds
Mephedrone metabolite M6 can be compared with other similar compounds, such as:
Nor-mephedrone: Another primary metabolite of mephedrone with similar pharmacological properties.
Dihydro-mephedrone: A reduced form of mephedrone with distinct metabolic and pharmacokinetic profiles.
4-carboxy-mephedrone: A carboxylated metabolite with different excretion patterns.
This compound is unique due to its specific metabolic pathway and its role in the overall pharmacokinetics of mephedrone .
Properties
CAS No. |
1239588-85-2 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]-2-(methylamino)propan-1-one |
InChI |
InChI=1S/C11H15NO2/c1-8(12-2)11(14)10-5-3-9(7-13)4-6-10/h3-6,8,12-13H,7H2,1-2H3 |
InChI Key |
WCOUDJHDLOKVES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)CO)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


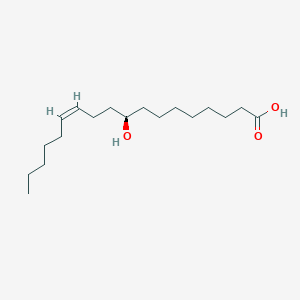

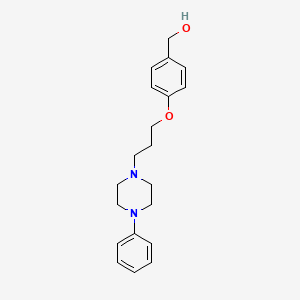
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12745359.png)
